molecular formula C18H13F2NOS B2925666 2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1795458-04-6

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2925666
CAS No.: 1795458-04-6
M. Wt: 329.36
InChI Key: WEALUZATCGUVHI-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is a synthetic organic compound with the molecular formula C18H13F2NOS and a molecular weight of 329.36 . It is supplied for research purposes and is strictly for laboratory use. The core structure of this compound features the 2,6-difluorobenzamide motif, which is of significant interest in antimicrobial research . This chemical scaffold is known to function as an allosteric inhibitor of the bacterial cell division protein FtsZ (Filamentous temperature-sensitive protein Z) . FtsZ is a crucial GTPase that assembles into the Z-ring at the future site of cell division, and inhibiting its polymerization prevents bacterial cytokinesis, making it a promising target for novel antibiotics . Studies on related 2,6-difluorobenzamide compounds have demonstrated their ability to disrupt the polymerization of FtsZ in a concentration-dependent manner, leading to pronounced morphological changes in bacteria consistent with the inhibition of cell division . The fluorine atoms in the benzamide ring play a critical role in this bioactivity by promoting a non-planar conformation that enhances hydrophobic interactions with key residues like Val203, Val207, and Asn263 within the FtsZ allosteric binding pocket . Researchers exploring new antibacterial agents, particularly those targeting multi-drug resistant Gram-positive bacteria like Staphylococcus aureus (MRSA), may find this compound valuable . While some chemotypes derived from the 2,6-difluorobenzamide structure have shown activity against Gram-negative strains such as Klebsiella pneumoniae , they can be susceptible to efflux pumps . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NOS/c19-15-6-3-7-16(20)17(15)18(22)21-10-12-4-1-2-5-14(12)13-8-9-23-11-13/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALUZATCGUVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base.

    Amidation Reaction: The benzyl intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

GSK-5503A and GSK-7975A

Developed by GlaxoSmithKline, GSK-5503A ([2,6-difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide]) and GSK-7975A ([2,6-difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide]) are pyrazole-based CRAC channel blockers. Key differences include:

  • Substituent Effects: The target compound’s thiophen-3-yl group introduces sulfur-mediated π-π interactions, whereas GSK-5503A’s phenoxybenzyl group may enhance lipophilicity. GSK-7975A’s trifluoromethyl and hydroxy groups likely improve metabolic stability but reduce solubility compared to the thiophene analog .
  • Synthetic Routes: All three compounds share a common 2,6-difluorobenzamide core but diverge in benzyl substituents. For example, GSK-5503A uses 2-phenoxybenzyl bromide, while the target compound would require 2-(thiophen-3-yl)benzyl bromide .

Table 1: Structural and Functional Comparison

Compound Substituent on Benzyl Group Molecular Weight Key Functional Groups Reported Activity
Target Compound Thiophen-3-yl ~355.3 g/mol* Benzamide, difluoro, thiophene Not explicitly reported
GSK-5503A (8) 2-Phenoxyphenyl 419.4 g/mol Pyrazole, phenoxy CRAC channel blockade
GSK-7975A (BD00794291) 4-Hydroxy-2-(trifluoromethyl)phenyl 397.3 g/mol Pyrazole, trifluoromethyl CRAC channel blockade

*Calculated based on molecular formula.

Thiophene-Containing Benzamide Derivatives

Compound 9j and 9k

These spirocyclic diamine-linked benzamides, such as 9j ([N-(4-(6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide]), incorporate thiophen-3-yl groups but differ in their linker regions:

  • Structural Divergence : The target compound lacks the spirocyclic diamine and butyl linker, which in 9j and 9k are critical for D3 receptor binding. The absence of these features may limit the target compound’s receptor specificity but simplify synthesis .
  • In contrast, the target compound’s flexibility may favor membrane permeability.

Sulfonamide vs. Benzamide Derivatives

A structurally distinct analog, 2,6-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide (CAS 2034252-73-6), replaces the benzamide with a sulfonamide group and adds a furan-thiophene hybrid substituent :

  • Hybrid Substituent : The furan-thiophene moiety introduces additional heteroaromaticity, which could alter electronic distribution and binding kinetics relative to the target compound’s simpler benzyl-thiophene group.

Biological Activity

2,6-Difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

  • Molecular Formula: C15H12F2N2S
  • Molecular Weight: 330.4 g/mol
  • CAS Number: 2034513-95-4

The compound features a benzamide core with difluoro substitutions and a thiophene ring, which contribute to its biological activity through various mechanisms.

The structural features of this compound allow it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with biological macromolecules. These interactions may modulate the activity of enzymes or receptors, which is critical for its pharmacological effects.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

Anticancer Activity

  • In Vitro Studies: Compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example:
    • IC50 values for some derivatives are reported in the low micromolar range, indicating potent anticancer effects.
    • A comparative study found that certain derivatives exhibited greater cytotoxicity than doxorubicin, a widely used chemotherapy drug.
CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BU-9373.2
DoxorubicinMCF-710.0

Antifungal Activity

Recent studies have identified related compounds that exhibit broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values observed were:

PathogenMIC (µg/mL)Reference
Candida albicans0.03
Aspergillus fumigatus0.5

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes linked to cancer progression or fungal metabolism. Studies suggest that related benzamide derivatives inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression involved in cancer.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of a derivative of this compound against breast cancer cell lines, demonstrating an IC50 value significantly lower than that of standard treatments.
    "The derivative exhibited remarkable cytotoxicity against MCF-7 cells, suggesting its potential as a therapeutic agent."
  • Antifungal Properties : Another research highlighted the antifungal properties of related compounds against Candida albicans, indicating a promising avenue for treatment options in immunocompromised patients.
    "The compound showed potent antifungal activity with an MIC comparable to established antifungal agents."

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